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4-Amino-2-oxo-3,5-heptadienedioic acid

Spectroscopic identification Ring-fission metabolite Enzyme assay development

Researchers studying 5-aminosalicylate (mesalazine) biodegradation require authentic cis-ACOHDA to distinguish MabB-specific ring cleavage from generic dioxygenase activity. This compound is the exclusive product of 5-aminosalicylate 1,2-dioxygenase (MabB, EC 1.13.11.86), featuring a characteristic λmax at 352 nm (pH 8.0). Key advantages: • 69 nm red-shift vs. salicylate-derived analogs enables interference-free continuous spectrophotometric enzyme assays • Definitive pathway-specific biomarker for 3-aminobenzoate mineralization via LC-MS or UV monitoring Supplied with full analytical documentation for enzyme kinetics and biodegradation research.

Molecular Formula C10H10N2O4S
Molecular Weight 185.13 g/mol
CAS No. 151028-44-3
Cat. No. B235632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-oxo-3,5-heptadienedioic acid
CAS151028-44-3
Synonyms4-amino-2-oxo-3,5-heptadienedioic acid
4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer
4-amino-6-carboxy-2-oxohexa-3,5-dienoate
ACOHDA
Molecular FormulaC10H10N2O4S
Molecular Weight185.13 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=CC(=O)C(=O)O)N
InChIInChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1+,4-3+
InChIKeySGUXCHHLXDUUHD-MVJNYCIBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 15 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Baseline Characteristics


4-Amino-2-oxo-3,5-heptadienedioic acid (CAS 151028-44-3), molecular formula C₇H₇NO₅ and molecular weight 185.13 g/mol, is a non-aromatic ring-fission product generated during the bacterial biodegradation of 5-aminosalicylate (5AS) and 3-aminobenzoate [1][2]. Referred to in the primary literature as cis-4-amino-6-carboxy-2-oxohexa-3,5-dienoate (cis-ACOHDA), it belongs to the heptadienedioate class of oxo-dicarboxylic acids. Its formation is catalyzed exclusively by 5-aminosalicylate 1,2-dioxygenase (MabB, EC 1.13.11.86), a nonheme iron dioxygenase in the bicupin family that cleaves the aromatic ring of 5AS between the carboxyl and hydroxyl-substituted carbons [3][4]. The compound exists in isomeric forms, with enzymatic product being the cis (2Z,4E) configuration, which can undergo glutathione-, light-, or acid-catalyzed isomerization to its trans counterpart [5].

Why Generic Ring-Fission Product Substitution Fails


Although multiple bacterial dioxygenases produce heptadienedioate-type ring-fission products from substituted salicylates, these products are not functionally interchangeable. The target compound (cis-ACOHDA) is the unique product of a dedicated enzyme, MabB, which is phylogenetically and kinetically distinct from the widely studied gentisate 1,2-dioxygenases (GDOs) and salicylate 1,2-dioxygenase (SDO) [1]. Unlike GDOs, which preferentially cleave gentisate and exhibit markedly lower catalytic efficiency toward 5-aminosalicylate, MabB uses 5AS as its primary physiological substrate, achieving approximately 70-fold higher catalytic efficiency [2]. Substituting an analog such as 2-oxohepta-3,5-dienedioic acid (the salicylate ring-fission product; λmax 283 nm) or maleylpyruvate (the gentisate ring-fission product; λmax 330 nm) fundamentally alters the spectroscopic detection wavelength, enzymatic compatibility, and downstream metabolic relevance [3][4]. The deliberate procurement of this specific compound is therefore essential for studies of the 5-aminosalicylate/3-aminobenzoate degradation pathway, enzyme kinetics of MabB, or the development of spectrophotometric assays requiring the characteristic 352 nm absorption maximum.

Quantitative Differentiation Evidence vs. Closest Analogs


UV-Vis Spectroscopic Fingerprint Differentiation

The target compound (cis-ACOHDA) exhibits an intense UV absorption maximum at 352 nm at pH 8.0, a wavelength that is uniquely red-shifted relative to all structurally related ring-fission products from substituted salicylates [1]. This provides a direct, instrument-based method to distinguish this compound from its nearest analogs without requiring chromatographic separation.

Spectroscopic identification Ring-fission metabolite Enzyme assay development

MabB Catalytic Efficiency and Substrate Specificity

The producing enzyme, 5-aminosalicylate 1,2-dioxygenase (MabB), was kinetically characterized with both its physiological substrate (5AS, yielding the target compound) and the structurally related alternative substrate gentisate. The catalytic efficiency (kcat/Km) for 5AS was approximately 73-fold higher than for gentisate, establishing that MabB is functionally distinct from gentisate 1,2-dioxygenases (GDOs) and that the target compound is the product of a kinetically dedicated pathway [1].

Enzyme kinetics Substrate specificity Dioxygenase characterization

Metabolic Exclusivity via Gene Essentiality

Genetic disruption of the mabB gene in Comamonas sp. strain QT12 resulted in complete loss of the ability to grow on 3-aminobenzoate as the sole carbon source, while growth on alternative substrates remained unaffected. This demonstrates that no alternative dioxygenase in this organism can functionally replace MabB for the production of the target compound from the 3-aminobenzoate/5AS pathway [1][2].

Gene knockout Metabolic pathway validation Biodegradation

Isomerization Reactivity and Stability Profile

Unlike the salicylate-derived product 2-oxohepta-3,5-dienedioic acid or the gentisate-derived maleylpyruvate, cis-ACOHDA undergoes a unique spontaneous isomerization to trans-ACOHDA that is catalyzed by reduced glutathione (GSH), exposure to light, or acidic conditions. The trans isomer then serves as the exclusive substrate for trans-ACOHDA hydrolase, which deaminates it to fumarylpyruvate, converging with the gentisate degradation pathway [1][2]. This isomerization-dependent metabolic routing is a chemical property unique to this compound among heptadienedioate ring-fission products.

Chemical isomerization Metabolite stability Downstream pathway

Enzyme Sequence Divergence from Dioxygenases

The deduced amino acid sequence of MabB exhibits low sequence identity with all previously reported ring-cleaving dioxygenases in the bicupin family, including gentisate 1,2-dioxygenases (GDOs), salicylate 1,2-dioxygenase (SDO), and 1-hydroxy-2-naphthoate dioxygenase [1]. This genetic divergence is consistent with its unique substrate preference and confirms that MabB represents a distinct enzyme lineage, rather than a promiscuous variant of existing dioxygenases. By extension, the target compound produced by this enzyme is the biosynthetic signature of a genetically distinct metabolic module.

Phylogenetic differentiation Enzyme classification Bicupin dioxygenase

High-Confidence Research and Industrial Application Scenarios


Spectrophotometric Monitoring of Dioxygenase Activity

The characteristic λmax at 352 nm (pH 8.0) enables continuous, real-time spectrophotometric monitoring of MabB-catalyzed 5-aminosalicylate ring cleavage without interference from other dioxygenase products. This is directly relevant to pharmaceutical biodegradation studies of mesalazine (5-aminosalicylic acid), a first-line drug for inflammatory bowel disease [1]. The 69 nm red-shift relative to 2-oxohepta-3,5-dienedioic acid (283 nm) allows simultaneous monitoring of both 5AS and salicylate degradation pathways in mixed microbial communities using dual-wavelength detection [2].

Biomarker-Based Environmental Monitoring of Pollutant Degradation

The production of cis-ACOHDA serves as a pathway-specific biomarker for the biodegradation of 3-aminobenzoate, a key intermediate in the breakdown of azo dyes and naphthalenesulfonate pollutants [1]. The mabB gene knockout phenotype demonstrates that this compound is produced exclusively via this pathway [2]. Environmental monitoring programs can use the 352 nm absorbance or LC-MS detection of cis-ACOHDA to confirm active 3-aminobenzoate mineralization in bioremediation settings, distinguishing it from gentisate- or salicylate-derived products that would indicate alternate degradation routes [3].

Enzymatic Synthesis of Isotopically Labeled Metabolites

The high catalytic efficiency of recombinant MabB (kcat/Km = 12,303 × 10³ s⁻¹ · M⁻¹ for 5ASA) [1] makes it the enzyme of choice for preparative in vitro biosynthesis of the target compound from 5-aminosalicylate. The confirmed incorporation of both oxygen atoms from molecular O₂ into the product [1] enables the generation of ¹⁸O-labeled cis-ACOHDA for metabolic flux studies tracing the fate of the ring-fission product through downstream pathways (isomerization to trans-ACOHDA, deamination to fumarylpyruvate, and hydrolysis to fumarate and pyruvate) [2].

Functional Metagenomic Screening for Degrading Consortia

The low sequence identity of mabB with GDO and SDO genes [1] provides a unique genetic handle for PCR-based or probe-based screening of environmental DNA libraries to identify microorganisms capable of 5-aminosalicylate degradation. This is of particular interest for pharmaceutical wastewater treatment, where mesalazine contamination requires specialized microbial degradation capacity that cannot be inferred from the presence of generic gentisate-degrading genes [2].

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